Ethylene glycol-(OD)2

Catalog No.
S1920852
CAS No.
2219-52-5
M.F
C2H6O2
M. Wt
64.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol-(OD)2

CAS Number

2219-52-5

Product Name

Ethylene glycol-(OD)2

IUPAC Name

1,2-dideuteriooxyethane

Molecular Formula

C2H6O2

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D

InChI Key

LYCAIKOWRPUZTN-NMQOAUCRSA-N

SMILES

C(CO)O

Canonical SMILES

C(CO)O

Isomeric SMILES

[2H]OCCO[2H]

Solvent in NMR Spectroscopy:

  • Ethylene glycol-(OD)2 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. Its excellent solubility for a wide range of organic and inorganic compounds makes it a versatile choice for NMR studies.
  • Additionally, the presence of deuterium atoms eliminates the signal from protium (regular hydrogen) in the solvent peak, leading to a cleaner spectrum and improved sensitivity in the analysis of samples containing hydrogen [].

Isotopic Labeling Studies:

  • DEG-d2 can be employed as a deuterated labeling agent in various research fields. By incorporating deuterium atoms into specific positions of a molecule, scientists can track its metabolic pathways, study protein-ligand interactions, and investigate reaction mechanisms [].
  • The selective substitution of deuterium for hydrogen allows researchers to distinguish between the labeled molecule and its unlabeled counterpart using NMR spectroscopy, providing valuable insights into biological processes and chemical reactions.

Cryoprotectant for Biological Samples:

  • Ethylene glycol-(OD)2 demonstrates cryoprotective properties, making it useful for preserving biological samples during freezing and storage [].
  • It helps prevent ice crystal formation, which can damage cells and tissues. The specific mechanism of action is not fully understood, but it's believed to involve hydrogen bonding interactions with water molecules, influencing ice crystal growth patterns.

Synthesis of Deuterated Compounds:

  • DEG-d2 can serve as a starting material for the synthesis of other deuterated compounds. Through various chemical reactions, scientists can utilize DEG-d2 to introduce deuterium atoms into specific molecules for research purposes [].
  • This allows for the creation of isotopically labeled compounds that are essential for studying reaction mechanisms, protein dynamics, and other areas of scientific investigation.
  • Further research is ongoing to explore the full potential of Ethylene glycol-(OD)2 in various scientific disciplines.

Ethylene glycol-(OD)₂, also known as diethylene glycol, is a colorless, odorless, viscous liquid with the chemical formula C₄H₁₀O₃. It is a member of the glycol family and is derived from ethylene oxide through a series of hydration reactions. Ethylene glycol-(OD)₂ is primarily utilized in industrial applications, particularly as a solvent and in the production of various polymers. Its unique properties include high solubility in water and a relatively low freezing point, making it suitable for use in antifreeze formulations.

, including:

  • Hydrolysis of Ethylene Oxide: Ethylene glycol-(OD)₂ can be synthesized by the hydrolysis of ethylene oxide in the presence of acids or bases, yielding high purity and selectivity.
  • Esterification Reactions: It can react with carboxylic acids to form esters. For instance, when reacted with succinic acid, it undergoes esterification to form diethylene glycol succinate .
  • Polymerization: Ethylene glycol-(OD)₂ is commonly used as a monomer in the synthesis of polyesters and polyurethanes. It can react with terephthalic acid to produce polyethylene terephthalate (PET), a widely used plastic .

Ethylene glycol-(OD)₂ exhibits significant biological activity due to its toxicity. It is metabolized in the body to glycolic acid and subsequently to oxalic acid, which can lead to metabolic acidosis and acute kidney failure if ingested in substantial amounts. The sweet taste of ethylene glycol-(OD)₂ makes it particularly dangerous for accidental ingestion by children and pets .

The synthesis of ethylene glycol-(OD)₂ can be achieved through several methods:

  • Hydrolysis of Ethylene Oxide: This is the most common method, where ethylene oxide reacts with water under acidic or basic conditions to yield ethylene glycol-(OD)₂.

    C2H4O+H2OHOCH2CH2OH\text{C}_2\text{H}_4\text{O}+\text{H}_2\text{O}\rightarrow \text{HOCH}_2\text{CH}_2\text{OH}
  • Oxidation of Ethylene: Ethylene is oxidized to form ethylene oxide, which is then hydrolyzed to produce ethylene glycol-(OD)₂ .
  • Reduction of Oxalic Esters: Ethylene glycol can also be synthesized by reducing oxalic esters using sodium and alcohol .

Ethylene glycol-(OD)₂ has diverse applications across various industries:

  • Antifreeze Formulations: Due to its low freezing point and high boiling point, it is widely used as an antifreeze agent in automotive and industrial applications.
  • Polyester Production: It serves as a crucial raw material in the synthesis of polyethylene terephthalate (PET), commonly used for plastic bottles and textiles .
  • Solvent: It acts as an effective solvent for various

Studies on the interactions of ethylene glycol-(OD)₂ focus primarily on its toxicity and metabolic pathways. Research indicates that ingestion leads to significant health risks due to its conversion into toxic metabolites such as oxalic acid, which can precipitate calcium oxalate crystals in kidneys, resulting in renal failure .

Additionally, interaction studies have explored its effects on various biological systems, emphasizing the importance of safety measures when handling this compound.

Ethylene glycol-(OD)₂ shares similarities with other glycols but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaKey PropertiesUnique Features
Ethylene GlycolC₂H₆O₂Colorless, sweet-tasting liquidWidely used in antifreeze and polyester production
Propylene GlycolC₃H₈O₂Less toxic than ethylene glycolUsed in food and pharmaceutical applications
Diethylene GlycolC₄H₁₀O₃Viscous liquid with higher boiling pointIntermediate for polyethylene terephthalate synthesis
Triethylene GlycolC₆H₁₄O₄Higher viscosity and boiling pointUsed as a plasticizer and solvent

Ethylene glycol-(OD)₂ stands out due to its dual role as both an industrial solvent and a precursor for polyester production while posing significant health risks upon exposure or ingestion.

The transesterification of 1,2-dibromoethane-d₂ precursors represents a foundational approach for the synthesis of ethylene glycol-(OD)₂. This methodology involves the conversion of deuterated dibromoethane through nucleophilic substitution reactions with deuterated hydroxide sources.

The synthesis of 1,2-dibromoethane-d₄ is achieved through the reaction of acetylene-d₂ with deuterium bromide under controlled conditions [1]. The process requires acetylene-d₂ with a deuterium content of approximately 98.7 mole percent, which is prepared through the exchange reaction between deuteroacetylene and alkaline deuterium oxide [1]. The reaction between acetylene-d₂ and deuterium bromide produces 1,2-dibromoethane-d₄ with yields approaching quantitative levels, typically analyzing as 98.0 mole percent C₂D₄Br₂ and 2.0 percent C₂D₃HBr₂ [1].

The transesterification process involves treating the deuterated dibromoethane with appropriate deuterated nucleophiles, such as deuterated potassium acetate or deuterated hydroxide solutions. Research has demonstrated that ethylene glycol diacetate can be prepared in 88.5 percent yield through the action of fused potassium acetate on 1,2-dibromoethane using a modification of established methodologies [2]. The subsequent transesterification to produce ethylene glycol proceeds with 93.0 percent yield [2].

For deuterated compounds, the transesterification approach yielded 81.5 percent of sym-ethylene-d₂ glycol when applied to deuterated precursors [2]. The process requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to achieve optimal isotopic enrichment while maintaining high chemical yields.

Recent patent developments have introduced simplified synthesis processes for deuterated 1,2-dibromoethane that achieve purities exceeding 98 weight percent with yields greater than 60 weight percent [3]. The process involves the use of tetradeuterium glycol, N-bromosuccinimide, and triphenylphosphine under controlled temperature conditions between -5 and 20 degrees Celsius [3].

Oxidative Cleavage with Lead Tetraacetate

The oxidative cleavage methodology using lead tetraacetate represents an important synthetic pathway for the production of ethylene glycol-(OD)₂ and its derivatives. This approach, known as the Criegee oxidation, involves the cleavage of vicinal diols using lead tetraacetate as the oxidizing agent [4].

The mechanism of oxidative cleavage proceeds through the formation of cyclic intermediates where the lead atom coordinates with both oxygen atoms of the vicinal diol [5]. The reaction rate is highly dependent on the relative geometric position of the two hydroxyl groups, with cis-diols reacting more rapidly than trans-diols due to the formation of favorable five-membered cyclic intermediates [4].

For ethylene glycol and its deuterated derivatives, the oxidative cleavage reaction produces formaldehyde or formaldehyde-d compounds as primary products. Research has demonstrated that formaldehyde can be prepared in 80 percent yield through cleavage of ethylene glycol with lead tetraacetate in benzene suspension under reflux conditions [2]. The process involves the gradual addition of ethylene glycol to lead tetraacetate, with the reaction mixture changing from dark brown to pale yellow as the reaction proceeds [2].

The oxidative cleavage reaction requires anhydrous conditions for optimal results, as the presence of water can hydrolyze the lead tetraacetate and reduce reaction efficiency [4]. The reaction is typically performed in non-polar solvents such as benzene, cyclohexane, or dichloromethane at temperatures ranging from room temperature to reflux conditions [5].

Recent developments in the field have demonstrated that the oxidative cleavage process can be adapted for deuterated compounds with maintenance of isotopic purity. The reaction conditions must be carefully controlled to prevent isotopic exchange during the oxidation process, particularly when using deuterated solvents or reagents [6].

Isotopic Enrichment Optimization (98 atom % D)

The achievement of 98 atom percent deuterium enrichment in ethylene glycol-(OD)₂ requires sophisticated optimization strategies that address both synthetic efficiency and isotopic purity maintenance. The enrichment process involves multiple stages of purification and exchange reactions to achieve the desired isotopic composition.

The isotopic enrichment of deuterated compounds typically involves exchange reactions with heavy water or deuterium gas under controlled conditions [7]. For ethylene glycol-(OD)₂, the enrichment process begins with the preparation of highly enriched deuterium oxide, which serves as the primary deuterium source. Commercial heavy water is available in various grades of purity, ranging from 98 percent enrichment to 99.75-99.98 percent deuterium enrichment [7].

The optimization of isotopic enrichment requires careful consideration of reaction kinetics and thermodynamics. The exchange process is typically conducted at elevated temperatures to increase reaction rates, but temperatures must be controlled to prevent decomposition or side reactions [8]. The use of catalysts, such as transition metal complexes, can facilitate the exchange process while maintaining isotopic purity [9].

Recent advances in isotopic enrichment have demonstrated the use of iterative exchange processes to achieve high deuterium content. The continuous-flow technology with recirculation processes has shown promise for achieving deuterated compounds with high isotopic purities while maintaining site-selectivity or achieving full deuteration [9]. This approach allows for the production of deuterated compounds with isotopic purities exceeding 98 atom percent deuterium through multiple exchange cycles.

The characterization of isotopic enrichment is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry allows for the precise determination of isotopic composition by measuring the mass shifts of deuterated compounds compared to their protiated analogs [10]. Nuclear magnetic resonance spectroscopy provides complementary information about the position and extent of deuteration within the molecular structure [10].

Industrial-Scale Production Challenges

The industrial-scale production of ethylene glycol-(OD)₂ faces significant challenges related to cost, scalability, and quality control. The global deuterated compounds market was valued at approximately 0.04 billion USD in 2024 and is expected to reach 0.32 billion USD by 2033, indicating substantial growth potential but also highlighting current production limitations [11].

The primary challenge in industrial-scale production is the high cost associated with deuterated compound synthesis. The specialized manufacturing processes required for deuterated compounds, including deuterium enrichment techniques, are complex and expensive [11]. The limited availability of deuterium and the need for stringent quality control further contribute to elevated production costs [11].

As of 2023, fewer than 50 global facilities possessed the capability to produce pharmaceutical-grade deuterated materials at industrial scale [12]. This limited infrastructure creates bottlenecks in supply chains and contributes to the high costs associated with deuterated compounds [12]. The concentration of production facilities in specific geographic regions also creates supply chain vulnerabilities [12].

The technical challenges associated with industrial-scale production include the maintenance of isotopic purity during large-scale synthesis, the development of efficient purification methods, and the implementation of quality control systems capable of monitoring isotopic composition throughout the production process [13]. The National Deuteration Facility in Australia represents one approach to addressing these challenges through the development of specialized equipment and analytical capabilities [13].

Recent developments in flow synthesis methods have shown promise for addressing some of the scalability challenges associated with deuterated compound production. The development of flow-type microwave reactors has enabled the production of deuterated aromatic compounds at kilogram scales per month [14]. Similar approaches could potentially be adapted for the production of deuterated ethylene glycol derivatives.

The automation of deuterated compound synthesis represents another approach to addressing industrial-scale production challenges [14]. Automated systems can provide better control over reaction conditions, reduce human error, and improve consistency in product quality [14]. The integration of continuous monitoring systems with automated production equipment enables real-time quality control and process optimization [14].

The investment in deuterated compound production infrastructure is increasing, with government agencies providing financial support for the establishment of commercial-scale production facilities [15]. The Technology Development Board in India has extended financial support for the establishment of manufacturing facilities for deuterated reagents and building blocks, indicating growing recognition of the strategic importance of deuterated compound production capabilities [15].

Production ParameterTypical RangeOptimized Conditions
Deuterium Enrichment95-99 atom %>98 atom %
Chemical Purity90-98%>98%
Production Yield60-80%>85%
Reaction Temperature150-200°C180-220°C
Reaction Pressure10-50 bar20-40 bar
Isotopic Exchange Time24-72 hours48-96 hours

Nuclear magnetic resonance spectroscopy provides definitive characterization of ethylene glycol-(OD)2 through examination of both proton and carbon environments within the deuterated molecule. The deuteration at the hydroxyl positions significantly influences the spectroscopic behavior compared to the non-deuterated compound [1] [2].

3.1.1. Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of ethylene glycol-(OD)2 displays characteristic features that distinguish it from its non-deuterated analog. In deuterium oxide solvent, the methylene protons appear as a triplet at 3.66 parts per million, exhibiting reduced coupling due to the isotope effect of adjacent deuterium atoms [1] [3]. The coupling pattern reflects the interaction between the methylene protons and the deuterium nuclei, which have a different nuclear spin and magnetic moment compared to hydrogen [4] [5].

In chloroform-d3 solvent, the methylene protons appear as a simplified pattern around 3.7 parts per million, often appearing as a singlet due to the rapid exchange properties and different chemical environment [6]. The chemical shift variation between solvents demonstrates the influence of hydrogen bonding interactions with the solvent molecules [7] [8].

3.1.2. Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of ethylene glycol-(OD)2 exhibits a single resonance at approximately 63.8 parts per million in deuterium oxide, corresponding to the equivalent methylene carbon atoms [9] [8]. This chemical shift position is consistent with carbon atoms adjacent to electronegative oxygen centers and remains relatively unchanged from the non-deuterated compound [10] [11]. The carbon signal appears as a singlet under proton-decoupled conditions, providing clear identification of the molecular backbone [1].

3.1.3. Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance provides direct evidence for the isotopic substitution pattern. The deuterium resonance of the hydroxyl deuterium atoms appears at approximately 4.8 parts per million, though this signal may be broadened due to quadrupolar relaxation effects and exchange with residual water in the solvent [2] [12]. The deuterium resonance confirms the successful isotopic substitution and allows quantification of the deuteration level [13].

NucleusChemical Shift (ppm)MultiplicityAssignmentSolventCoupling Pattern
1H3.66tCH2D2OReduced J coupling due to deuteration
1H3.7sCH2CDCl3Singlet in CDCl3
13C63.8sCH2D2ODecoupled
D4.8 (predicted)brODD2OExchange with solvent

Infrared (IR) Spectral Signatures

Infrared spectroscopy of ethylene glycol-(OD)2 reveals distinct vibrational characteristics resulting from deuterium substitution at the hydroxyl positions. The isotopic substitution causes significant frequency shifts in the OH stretching vibrations while leaving the carbon-hydrogen and carbon-oxygen stretching modes relatively unchanged [14] [15].

3.2.1. Hydroxyl Deuterium Stretching Vibrations

The most pronounced spectral changes occur in the hydroxyl stretching region, where the OD stretching vibrations appear at significantly lower frequencies compared to the OH stretches in the non-deuterated compound. The primary OD stretching vibration occurs at approximately 2580 wavenumbers, representing a shift from the typical OH stretch at 3400 wavenumbers [14] [15]. This frequency shift reflects the increased reduced mass of the OD oscillator compared to the OH oscillator [16].

A secondary, weaker band appears around 2650 wavenumbers, attributed to overtone modes or Fermi resonance interactions between the fundamental OD stretch and combination bands involving other molecular vibrations [14] [17]. The infrared spectrum in the deuterium stretching region provides definitive confirmation of successful deuteration [18].

3.2.2. Carbon-Hydrogen and Carbon-Oxygen Vibrational Modes

The carbon-hydrogen stretching and deformation modes remain largely unaffected by hydroxyl deuteration. The methylene scissoring vibration appears at approximately 1450 wavenumbers with medium intensity, consistent with the behavior observed in the non-deuterated compound [15] [19]. The carbon-oxygen stretching vibrations, which are among the most characteristic features of ethylene glycol derivatives, appear as strong bands at 1087 and 1046 wavenumbers, corresponding to symmetric and asymmetric CO stretching modes respectively [14] [20].

The methylene rocking vibrations appear as characteristic bands at 884 and 865 wavenumbers, providing additional structural confirmation [15] [21]. These frequencies are minimally affected by deuteration at the hydroxyl positions, as expected for vibrations primarily involving the carbon-hydrogen framework [14].

3.2.3. Low-Frequency Skeletal Vibrations

The carbon-carbon-oxygen bending vibrations appear at approximately 520 wavenumbers, representing skeletal deformation modes of the molecular framework [14] [16]. These low-frequency vibrations are important for confirming the overall molecular structure and conformational characteristics [17].

Wavenumber (cm-1)IntensityAssignmentDeuteration EffectNotes
2580sOD stretchShifted from 3400 cm-1Primary OD stretch
2650wOD stretch (overtone)Overtone modeFermi resonance
1450mCH2 scissoringMinimal shiftCharacteristic
1087sC-O stretch (symmetric)Minimal shiftStrong feature
1046sC-O stretch (asymmetric)Minimal shiftStrong feature
884mCH2 rockingMinimal shiftCharacteristic
865mCH2 rockingMinimal shiftCharacteristic
520wCCO bendingMinimal shiftLow frequency

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometry of ethylene glycol-(OD)2 provides detailed information about the molecular ion and characteristic fragmentation pathways that confirm the deuteration pattern and molecular structure. The mass spectral behavior reflects the influence of deuterium substitution on both molecular weight and fragmentation mechanisms [22] [23] [24].

3.3.1. Molecular Ion Characteristics

The molecular ion of ethylene glycol-(OD)2 appears at mass-to-charge ratio 64, representing a shift of +2 mass units from the non-deuterated compound [22] [12]. This molecular ion peak typically serves as the base peak, confirming the molecular formula and successful deuteration [23]. The isotopic pattern and exact mass measurements provide additional confirmation of the deuterium content [25].

The presence of a significant molecular ion peak distinguishes ethylene glycol derivatives from many other organic compounds that undergo extensive fragmentation under electron ionization conditions [26] [24]. The stability of the molecular ion facilitates accurate molecular weight determination and quantitative analysis [22].

3.3.2. Primary Fragmentation Pathways

The primary fragmentation pathway involves loss of a deuterium atom, producing an ion at mass-to-charge ratio 62 with moderate intensity [23]. This fragmentation represents a characteristic alpha-cleavage process adjacent to the electronegative oxygen atoms [27]. Additional fragmentation includes loss of the deuterated hydroxyl group (OD), producing fragment ions at mass-to-charge ratio 46 [24].

Rearrangement reactions lead to formation of fragment ions containing the deuterium label, including the CHchemical formulaOD fragment at mass-to-charge ratio 31, which provides direct evidence for the deuteration pattern [22] [28]. The presence of deuterium-containing fragments is crucial for confirming the isotopic substitution and distinguishing from potential impurities [23].

3.3.3. Secondary Fragmentation and Characteristic Ions

Secondary fragmentation produces smaller ions including the CHO fragment at mass-to-charge ratio 29 and the deuterated hydroxyl ion (OD) at mass-to-charge ratio 18 [24] [29]. These fragments arise from further decomposition of primary fragment ions and provide additional structural information [26].

The fragmentation pattern of ethylene glycol-(OD)2 enables its use as an internal standard in quantitative mass spectrometric analyses, as the deuterium label provides a distinct mass shift while maintaining similar chemical behavior to the non-deuterated compound [22] [30]. This application is particularly valuable in toxicological and environmental analyses [24] [31].

Ion m/zFormulaRelative IntensityFragmentation TypeNotes
64[M]+100%Molecular ionBase peak +2 from normal EG
62[M-D]+15%Loss of DCharacteristic deuteration
46[C2H6O]+80%Loss of ODMajor fragment
45[C2H5O]+25%Loss of HODRearrangement
31[CH2OD]+45%CH2OD fragmentContains deuterium
29[CHO]+35%CHO fragmentCommon fragment
18[OD]+10%OD fragmentDeuterium label

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethylene glycol-(OD)2

Dates

Last modified: 08-16-2023

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